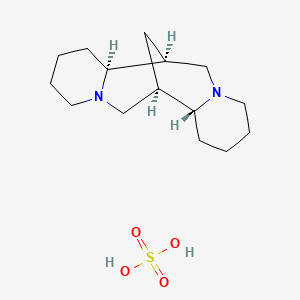

Sparteine Sulfate

Description

Properties

IUPAC Name |

(1R,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2.H2O4S.5H2O/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4;;;;;/h12-15H,1-11H2;(H2,1,2,3,4);5*1H2/t12-,13-,14-,15+;;;;;;/m1....../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSDDGBLIALDPB-HTZKOJAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4.O.O.O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4.O.O.O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H38N2O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977192 | |

| Record name | Sulfuric acid--sparteine--water (1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6160-12-9, 299-39-8 | |

| Record name | Sulfuric acid--sparteine--water (1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sparteine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadecane sulfuric acid pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Historical Context of Sparteine Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparteine sulfate, a quinolizidine alkaloid salt, has a rich history that spans its discovery in the mid-19th century to its use as a pharmacological agent in the 20th century. Initially isolated from Cytisus scoparius (common broom), its journey from a natural product of botanical origin to a compound of medicinal interest provides a fascinating case study in the evolution of pharmacology and pharmaceutical sciences. This technical guide delves into the core aspects of this compound's discovery, its historical context, early experimental protocols, and its mechanism of action, providing valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

Sparteine was first isolated in 1851 by the Scottish chemist John Stenhouse from the common broom (Spartium scoparium, now known as Cytisus scoparius)[1]. His initial investigations involved the reaction of various plant materials with nitric acid[1]. The discovery of sparteine was part of a broader effort in the 19th century to isolate and characterize the active principles of medicinal plants[2].

Following its discovery, sparteine, and later its more stable salt form, this compound, garnered interest for its physiological effects. It was historically used in obstetrics to induce labor and as a cardiac antiarrhythmic agent[3]. Sparteine is classified as a Class 1a antiarrhythmic drug, a group of agents that primarily act by blocking sodium channels in the heart muscle[4]. However, due to the availability of more modern and better-studied alternatives, and for reasons of safety and effectiveness, this compound has been withdrawn from the market in many countries. Despite its decline in clinical use, the study of sparteine continues to be relevant for understanding the pharmacology of sodium channel blockers and for its use as a chiral ligand in asymmetric synthesis.

Physicochemical Properties

Sparteine is a tetracyclic quinolizidine alkaloid. The sulfate salt is typically found as a pentahydrate.

| Property | Value | Reference |

| Molecular Formula (Sparteine) | C15H26N2 | |

| Molecular Weight (Sparteine) | 234.38 g/mol | |

| Molecular Formula (this compound Pentahydrate) | C15H26N2·H2SO4·5H2O | |

| Appearance (Sparteine) | Viscous, colorless, oily liquid |

Experimental Protocols

Historical Isolation of Sparteine (Stenhouse, 1851)

The original method employed by John Stenhouse for the isolation of sparteine from Spartium scoparium was a multi-step process characteristic of 19th-century natural product chemistry.

Protocol:

-

Extraction: The branches of Spartium scoparium were cut into small pieces and exhausted with boiling water.

-

Concentration and Initial Purification: The aqueous extract was concentrated, likely by evaporation.

-

Basification and Distillation: The concentrated liquid was distilled with an excess of sodium carbonate. This step was crucial to liberate the basic alkaloid from its natural salt form in the plant.

-

Collection: Sparteine, being volatile with steam, passed over during distillation and collected as a colorless, basic oil at the bottom of the aqueous liquid in the receiver.

-

Washing: The collected oil was washed with cold water to remove accompanying ammonia.

Historical Structure Elucidation

The determination of the complex tetracyclic structure of sparteine was a gradual process that unfolded over many decades, relying on the classical methods of chemical degradation before the advent of modern spectroscopic techniques.

General Approach:

-

Elemental Analysis: Determination of the empirical formula through combustion analysis.

-

Functional Group Analysis: Identification of the nature of the nitrogen atoms (tertiary amines) and the absence of oxygen-containing functional groups.

-

Degradation Studies: The core of early structure elucidation involved breaking down the molecule into smaller, identifiable fragments. Key degradation methods for alkaloids included:

-

Hofmann Exhaustive Methylation: This multi-step process involves reacting the alkaloid with excess methyl iodide to form a quaternary ammonium salt, followed by treatment with a base (like silver oxide) and heat to induce elimination. By repeatedly applying this procedure, the nitrogen-containing rings could be opened, and the carbon skeleton could be analyzed.

-

Emde Degradation: A modification of the Hofmann degradation, particularly useful for reducing quaternary ammonium salts.

-

Oxidative Degradation: Using oxidizing agents like potassium permanganate or chromic acid to break down the molecule at specific points, often at double bonds or next to nitrogen atoms, to yield simpler carboxylic acids or ketones that could be identified.

-

-

Synthesis: The ultimate confirmation of the proposed structure was its total synthesis, which for a complex molecule like sparteine, was a significant undertaking accomplished much later.

Mandatory Visualizations

Experimental Workflow

References

Sparteine Sulfate: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparteine, a quinolizidine alkaloid, and its more stable salt, sparteine sulfate, are of significant interest in pharmaceutical research and organic synthesis. This technical guide provides an in-depth overview of the natural sources of sparteine, detailing its concentration in various plant species. It further outlines comprehensive experimental protocols for the extraction, purification, and conversion of sparteine to this compound. The guide includes quantitative data for comparative analysis and visual diagrams of the biosynthetic pathway and the extraction and purification workflow to support research and development activities.

Natural Sources of Sparteine

Sparteine is predominantly found in plants belonging to the Fabaceae family, particularly in the genera Lupinus (lupins) and Cytisus. The concentration of sparteine can vary significantly depending on the species, cultivar, and environmental conditions.[1][2]

Lupinus Species

Various species of lupin are primary sources of sparteine. The alkaloid content is often a crucial factor in the context of their use as food and feed, with "bitter" varieties containing higher concentrations.

-

Lupinus mutabilis (Andean Lupin or Tarwi): This species is known for its high alkaloid content. Studies have shown that sparteine is the second most abundant alkaloid in L. mutabilis seeds, with concentrations ranging from 0.2 to 0.9 g per 100 g of dry matter (DM).[2]

-

Lupinus luteus (Yellow Lupin): Sparteine is a characteristic alkaloid in this species.[1] The levels of sparteine in L. luteus cultivars can range from 3.23 mg/kg to 331 mg/kg of dry matter.[1]

-

Lupinus angustifolius (Narrow-leafed Lupin): While wild-type varieties of this species do not typically accumulate significant amounts of sparteine, metabolic engineering has led to the development of knockout mutants that accumulate high levels of (-)-sparteine, reaching up to 1.2% of the mature seed weight.

-

Lupinus albus (White Lupin): This species is a common source for the extraction of lupanine, which can be subsequently converted to sparteine. The natural sparteine content is generally lower compared to other "bitter" lupins.

Cytisus scoparius (Scotch Broom)

Cytisus scoparius is a well-known traditional source for the extraction of (-)-sparteine. The plant contains a variety of quinolizidine alkaloids, with sparteine being a major component.

Other Plant Sources

Sparteine has also been reported in other plant species, including Thermopsis lanceolata and Anabasis aphylla.

Quantitative Data on Sparteine Content

The following table summarizes the sparteine content in various natural sources based on available literature. This data is crucial for selecting appropriate plant material for extraction.

| Plant Species | Plant Part | Sparteine Content (% Dry Weight) | Reference |

| Lupinus mutabilis | Seeds | 0.2 - 0.9% | |

| Lupinus luteus | Seeds | 0.000323 - 0.0331% | |

| Lupinus angustifolius (Wild Type) | Seeds | Not typically accumulated | |

| Lupinus angustifolius (CYP71D189KO Mutant) | Seeds | ~1.2% | |

| Lupinus albus | Seeds | Primarily contains lupanine |

Biosynthesis of Sparteine

Sparteine is a tetracyclic bis-quinolizidine alkaloid derived from the amino acid L-lysine. The biosynthetic pathway involves the enzymatic conversion of lysine to cadaverine, which then serves as the building block for the quinolizidine skeleton. Three units of cadaverine are utilized to form the sparteine molecule. The key intermediate, Δ¹-piperideine, is formed from cadaverine and undergoes a series of condensation and cyclization reactions to yield the final sparteine structure.

References

- 1. Frontiers | Insights from the yield, protein production, and detailed alkaloid composition of white (Lupinus albus), narrow-leafed (Lupinus angustifolius), and yellow (Lupinus luteus) lupin cultivars in the Mediterranean region [frontiersin.org]

- 2. Profile and Content of Residual Alkaloids in Ten Ecotypes of Lupinus mutabilis Sweet after Aqueous Debittering Process - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chemical and Physical Properties of Sparteine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparteine sulfate, the salt form of the quinolizidine alkaloid sparteine, has been a subject of scientific interest due to its pharmacological activity, primarily as a Class 1a antiarrhythmic agent.[1] It functions as a sodium channel blocker, impacting cardiac action potentials.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its pentahydrate form, which is the common commercially available variant. The information presented herein is intended to support research, drug development, and quality control activities. This document also details experimental protocols for the determination of key properties and provides visualizations of its mechanism of action and a representative experimental workflow.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. It is important to distinguish between the anhydrous form and the more common pentahydrate form, as their molecular weights and some physical properties differ.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (7S,7aR,14S,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][3][4]diazocine sulfate | |

| Synonyms | This compound, (-)-Sparteine sulfate | |

| Appearance | White to off-white or pale yellow solid | |

| Stability | The sulfate salt is more stable and offers advantages in handling and storage compared to the free base, which can deteriorate even under refrigeration.[3] |

Table 2: Physicochemical Properties of this compound Anhydrous

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₈N₂O₄S | |

| Molecular Weight | 332.46 g/mol | |

| Melting Point | 129-131 °C |

Table 3: Physicochemical Properties of this compound Pentahydrate

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₆N₂·H₂SO₄·5H₂O | |

| Molecular Weight | 422.54 g/mol | |

| Melting Point | 133-140 °C (decomposes) | |

| Solubility | Water: Soluble | |

| Ethanol: Soluble | ||

| DMSO: Soluble (e.g., 10 mM with sonication, 85 mg/mL) | ||

| Ether: Practically insoluble | ||

| Chloroform: Practically insoluble |

Experimental Protocols

This section outlines detailed methodologies for determining key physicochemical properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. The tube is sealed at one end.

-

Apparatus: A calibrated digital melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil) can be used.

-

Procedure:

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and immersed in the Thiele tube.

-

The sample is heated at a rapid rate initially to approximately 20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal disappears is recorded as the end of melting.

-

The melting point is reported as a range. For this compound pentahydrate, decomposition is often observed at the melting point.

-

Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.

Methodology (Shake-Flask Method):

-

Materials: this compound, purified water, appropriate buffer solutions (e.g., phosphate-buffered saline, pH 7.4), orbital shaker, centrifuge, and a validated analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the aqueous buffer in a sealed flask.

-

The flask is placed in an orbital shaker and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After agitation, the suspension is allowed to settle, and the supernatant is carefully removed and clarified by centrifugation or filtration (using a filter that does not bind the compound).

-

The concentration of this compound in the clear supernatant is determined using a validated analytical method.

-

The experiment is performed in triplicate to ensure accuracy.

-

Spectroscopic Analysis

Objective: To obtain the infrared spectrum of this compound for structural characterization and identification.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Approximately 1-2 mg of finely ground this compound is intimately mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Analysis:

-

A background spectrum of the empty sample compartment is collected.

-

The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Objective: To obtain ¹H and ¹³C NMR spectra for the elucidation and confirmation of the molecular structure of this compound.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

For ¹³C NMR, a higher concentration (50-100 mg) is typically required due to the lower natural abundance of the ¹³C isotope.

-

The sample is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Analysis:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and parameters. An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.

-

Mechanism of Action and Experimental Workflow Visualizations

Signaling Pathway: Sodium Channel Blockade

This compound exerts its antiarrhythmic effect by blocking voltage-gated sodium channels in cardiomyocytes. This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, thereby slowing the rate of depolarization and the conduction velocity of the electrical impulse through the heart.

Caption: Mechanism of this compound as a sodium channel blocker.

Effect on Ventricular Action Potential

The blockade of sodium channels by this compound alters the shape of the ventricular action potential. Specifically, it decreases the slope of Phase 0, which represents the rapid depolarization of the cardiomyocyte.

Caption: Alteration of the ventricular action potential by this compound.

Experimental Workflow: Extraction from Lupinus montanus

Sparteine can be extracted from various plant sources, including Lupinus montanus. The following diagram illustrates a general workflow for its extraction and conversion to this compound.

Caption: Workflow for the extraction and isolation of this compound.

References

sparteine sulfate mechanism of action in biological systems

An In-depth Technical Guide to the Core Mechanism of Action of Sparteine Sulfate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a quinolizidine alkaloid, exhibits a complex pharmacological profile primarily characterized by its effects on ion channels and cholinergic receptors. This technical guide provides a detailed examination of the molecular mechanisms underpinning the physiological actions of this compound. It consolidates quantitative data on its interactions with various biological targets, outlines detailed experimental protocols for studying these interactions, and presents visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development.

Introduction

Sparteine is a plant-derived alkaloid that has been investigated for its therapeutic potential, most notably as a Class Ia antiarrhythmic agent and an oxytocic (uterotonic) agent.[1][2] Its clinical use has been limited due to a narrow therapeutic index and the availability of agents with more favorable safety profiles.[2] Nevertheless, the multifaceted mechanism of action of sparteine continues to be of scientific interest, offering insights into ion channel function and receptor pharmacology. This guide delves into the core mechanisms of this compound, focusing on its interactions with voltage-gated ion channels and acetylcholine receptors.

Primary Pharmacological Targets

The biological effects of this compound are primarily attributed to its interaction with the following targets:

-

Voltage-Gated Sodium Channels (VGSCs)

-

Voltage-Gated Potassium Channels (VGKCs)

-

Nicotinic Acetylcholine Receptors (nAChRs)

-

Muscarinic Acetylcholine Receptors (mAChRs)

-

Uterine Smooth Muscle

Mechanism of Action at the Molecular Level

Voltage-Gated Ion Channels

Sparteine's antiarrhythmic properties are largely due to its modulation of cardiac ion channels.[3] It is classified as a Class Ia antiarrhythmic agent, indicating its primary mechanism involves the blockade of sodium channels.[2]

This compound is a known blocker of voltage-gated sodium channels. This action reduces the influx of sodium ions during the depolarization phase (Phase 0) of the cardiac action potential, thereby stabilizing the cardiac membrane and decreasing excitability. This leads to a decreased conduction velocity in non-nodal tissues.

-

Quantitative Data:

-

Sparteine produces a concentration-dependent reduction in Na+ current with an EC50 value of 110 µM in rat myocytes.

-

It also causes a hyperpolarizing shift of 8 mV for Na+ channel inactivation without affecting channel activation.

-

In addition to its effects on sodium channels, sparteine also blocks potassium channels, which contributes to its antiarrhythmic effects. Specifically, it blocks the sustained plateau K+ current and increases the rate of decay of the transient outward K+ current. This action prolongs the action potential duration.

Cholinergic System Modulation

Sparteine also interacts with the cholinergic system, which contributes to its broader pharmacological profile, including potential effects on the central and autonomic nervous systems.

Sparteine acts as a non-competitive antagonist at neuronal nicotinic acetylcholine receptors. This ganglionic blocking action can influence heart rate and blood pressure.

Evidence suggests that sparteine may also decrease hyperexcitability through the activation of M2 and M4 subtypes of muscarinic acetylcholine receptors.

Oxytocic Effects

Historically, this compound was used to induce or augment labor due to its oxytocic properties, causing uterine contractions. The precise mechanism of its action on uterine smooth muscle is not fully elucidated but is thought to involve alterations in myometrial cell membrane potential and ion fluxes.

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of sparteine with its primary targets.

| Target | Parameter | Value | Species/System | Reference |

| Voltage-Gated Sodium Channel (Cardiac) | EC50 (Current Reduction) | 110 µM | Rat Myocytes | |

| Voltage-Gated Sodium Channel (Cardiac) | Inactivation Shift | -8 mV | Rat Myocytes |

Signaling Pathways and Logical Relationships

Caption: Cardiac Electrophysiological Effects of this compound.

Caption: Interaction of this compound with the Cholinergic System.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization

This protocol is adapted for studying the effects of this compound on voltage-gated sodium and potassium currents in isolated cardiomyocytes.

Objective: To measure the effect of this compound on the amplitude and kinetics of INa and IK.

Materials:

-

Isolated rat ventricular myocytes.

-

Patch-clamp rig with amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).

-

Borosilicate glass capillaries for pipette fabrication.

-

Perfusion system.

-

External (Tyrode's) solution (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.

-

Internal (pipette) solution for INa (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH 7.2 with CsOH.

-

Internal (pipette) solution for IK (in mM): 120 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with KOH.

-

This compound stock solution.

Procedure:

-

Cell Preparation: Isolate ventricular myocytes from adult rats using established enzymatic digestion protocols. Allow cells to stabilize in external solution.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Whole-Cell Configuration:

-

Transfer a coverslip with adherent myocytes to the recording chamber on the microscope stage and perfuse with external solution.

-

Approach a myocyte with the patch pipette and form a gigaohm seal (>1 GΩ) with gentle suction.

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

-

-

Data Acquisition (INa):

-

Hold the cell at a holding potential of -100 mV.

-

Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

-

Perfuse the cell with varying concentrations of this compound and repeat the voltage protocol to determine the concentration-dependent block.

-

-

Data Acquisition (IK):

-

Hold the cell at a holding potential of -80 mV.

-

Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit potassium currents.

-

Perfuse with this compound to measure its effect on transient and sustained potassium currents.

-

-

Data Analysis:

-

Measure peak current amplitudes and current-voltage (I-V) relationships.

-

Analyze the kinetics of channel activation, inactivation, and deactivation.

-

Calculate EC50 values for current inhibition using a dose-response curve.

-

Caption: Experimental Workflow for Whole-Cell Patch-Clamp.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a competitive binding assay to determine the affinity of this compound for a specific receptor subtype (e.g., nAChRs).

Objective: To determine the inhibition constant (Ki) of this compound for a target receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radiolabeled ligand specific for the target receptor (e.g., [3H]-epibatidine for nAChRs).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration manifold.

Procedure:

-

Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor.

-

Assay Setup:

-

In a series of tubes, add a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of unlabeled this compound.

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Add the membrane preparation to each tube to initiate the binding reaction.

-

Incubate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound exerts its biological effects through a multi-target mechanism of action, primarily involving the blockade of voltage-gated sodium and potassium channels and modulation of nicotinic and muscarinic acetylcholine receptors. Its antiarrhythmic properties are well-explained by its effects on cardiac ion channels, while its interactions with the cholinergic system likely contribute to its other physiological and potential central nervous system effects. The oxytocic actions of sparteine highlight its complex pharmacology. The quantitative data and experimental protocols provided in this guide offer a framework for further investigation into the nuanced molecular interactions of this multifaceted compound. A deeper understanding of these mechanisms is crucial for the development of novel therapeutic agents with improved selectivity and safety profiles.

References

- 1. Antifibrillatory, cardiovascular and toxic effects of sparteine, butylsparteine and pentylsparteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Stereoselective Inhibition of the hERG1 Potassium Channel [frontiersin.org]

- 3. The cardiac electrophysiological effects of sparteine and its analogue BRB-I-28 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Sparteine Sulfate: A Technical Guide to a Privileged Chiral Diamine Alkaloid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sparteine is a naturally occurring quinolizidine alkaloid extracted from papilionaceous plants like the Scotch broom (Cytisus scoparius).[1][2] It possesses a rigid, cage-like bisquinolizidine structure that makes it an exceptionally effective chiral diamine ligand in asymmetric synthesis.[1] While the free base can degrade over time, its sulfate salt, (-)-sparteine sulfate, is a stable, crystalline solid that offers significant advantages in handling and storage, making it a preferred choice for laboratory use.[3] This technical guide provides an in-depth overview of (-)-sparteine sulfate, focusing on its physicochemical properties, its pivotal role as a chiral ligand in stereoselective transformations, mechanistic insights, and detailed experimental protocols.

Physicochemical Properties and Safety Data

(-)-Sparteine sulfate pentahydrate is the most common commercially available form. Its core properties and safety information are summarized below.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 6160-12-9 | [4] |

| Molecular Formula | C₁₅H₂₈N₂O₄S · 5H₂O | |

| Molecular Weight | 422.54 g/mol | |

| Synonyms | Lupinidine, Sparteine sulfate pentahydrate | |

| Appearance | White crystalline solid | - |

| Storage | Store refrigerated (below 4°C/39°F) in a cool, dry, well-ventilated area. |

Safety and Handling

(-)-Sparteine and its salts are hazardous materials and should be handled with appropriate precautions.

| Hazard Class | Statement | Precautionary Measures | Reference |

| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| Environmental Hazard | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. | |

| Handling | - | Use with adequate ventilation. Minimize dust generation. Avoid contact with eyes, skin, and clothing. | |

| Incompatibilities | - | Strong oxidizing agents. |

Applications in Asymmetric Synthesis

(-)-Sparteine is a privileged chiral ligand, renowned for its ability to induce high stereoselectivity in a vast array of chemical transformations. It is most frequently employed in complexes with organolithium reagents and transition metals such as palladium, copper, and nickel.

The rigid C2-symmetric-like framework chelates to the metal center, creating a well-defined chiral environment that effectively discriminates between enantiotopic faces or groups of a prochiral substrate.

Summary of Key Asymmetric Reactions

The versatility of (-)-sparteine as a chiral ligand is demonstrated in numerous synthetic applications. The following table summarizes key reactions, showcasing the ligand's effectiveness in achieving high yields and enantioselectivities.

| Reaction Type | Metal/Reagent | Substrate Example | Yield | Enantioselectivity/Diastereoselectivity | Reference |

| Asymmetric Deprotonation | s-BuLi | N-Boc-pyrrolidine | Good | >95% ee | |

| Michael Addition | NiCl₂ | Diethyl malonate to β-nitrostyrene | 81-90% | Good | |

| Aldol Reaction (Titanium-mediated) | TiCl₄ | Thiazolidinethione propionates | - | 97:3 to >99:1 dr (syn) | |

| Aldol Reaction (Palladium-mediated) | PdCl₂ | Aldehydes with silyloxyethene | Good | High enantioselectivity | |

| Addition to Imines | MeLi | N-anisyl aldimines | 81-99% | Up to 95.5:4.5 er | |

| Oxidative Kinetic Resolution | PdCl₂ / O₂ | Secondary Alcohols | - | High selectivity | |

| Sonogashira-type Coupling | CuI | Phenylacetylenes with aryl halides | Good | - |

Mechanism of Action

The efficacy of (-)-sparteine in asymmetric synthesis stems from its ability to form stable, conformationally rigid chelate complexes with metallic reagents, particularly organolithiums. This complexation deaggregates the typically oligomeric organolithium species into more reactive monomeric or dimeric forms and, crucially, imparts a chiral environment around the reactive center.

Asymmetric Deprotonation-Substitution Pathway

In the classic example of asymmetric deprotonation of N-Boc pyrrolidine, the sec-butyllithium/(-)-sparteine complex selectively abstracts one of the two prochiral α-protons. The resulting chiral organolithium intermediate is stabilized by the ligand and reacts with an electrophile with retention of configuration, leading to a highly enantioenriched product.

Basis of Stereochemical Control

The stereochemical outcome is determined by the differential activation barriers of the competing transition states. The rigid coordination of (-)-sparteine to the lithium ion creates a sterically demanding environment. The substrate approaches this chiral complex in a way that minimizes steric clashes, leading to the preferential formation of one diastereomeric transition state over the other. This difference in energy dictates which enantiotopic proton is abstracted, ultimately controlling the chirality of the final product.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success. The following section provides a representative protocol for the well-established asymmetric lithiation-trapping of N-Boc-pyrrolidine.

Representative Protocol: Asymmetric Lithiation of N-Boc-Pyrrolidine

This procedure is adapted from methodologies reported for (-)-sparteine-mediated asymmetric deprotonations.

Materials:

-

(-)-Sparteine sulfate pentahydrate

-

N-Boc-pyrrolidine

-

sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

-

Anhydrous diethyl ether or THF

-

Electrophile (e.g., trimethylsilyl chloride)

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware, syringes, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Preparation of (-)-Sparteine Free Base: In a separatory funnel, dissolve (-)-sparteine sulfate in water and basify with aqueous NaOH (e.g., 3M) to pH > 12. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (-)-sparteine as a colorless oil. Note: Handle the free base under an inert atmosphere as much as possible.

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous diethyl ether (or THF).

-

Complex Formation: Add (-)-sparteine (1.1 equivalents) to the solvent. Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add s-BuLi (1.1 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete complex formation.

-

Deprotonation: Add N-Boc-pyrrolidine (1.0 equivalent) dropwise to the chiral base solution at -78 °C. The reaction mixture is typically stirred for 2-4 hours at this temperature.

-

Electrophilic Quench: Add the electrophile (e.g., trimethylsilyl chloride, 1.2 equivalents) dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours.

-

Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether. Wash the combined organic layers sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched product.

-

Analysis: Determine the yield and enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.

Conclusion

(-)-Sparteine sulfate is a cornerstone chiral ligand in modern asymmetric synthesis. Its commercial availability as a stable salt, combined with the rigid, well-defined structure of the diamine, allows for predictable and high levels of stereochemical control in a multitude of reactions, particularly those involving organolithium and transition metal catalysis. For researchers in synthetic chemistry and drug development, a thorough understanding of its application, mechanism, and handling is essential for leveraging its full potential in the stereoselective construction of complex chiral molecules.

References

An In-depth Technical Guide to the Stereochemistry of Sparteine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of sparteine sulfate, a naturally occurring quinolizidine alkaloid. Sparteine has garnered significant interest in synthetic chemistry as a chiral ligand and has been studied for its pharmacological properties, including its action as a sodium channel blocker. A thorough understanding of its three-dimensional structure is critical for its application in asymmetric synthesis and for structure-activity relationship studies in drug development.

Molecular Structure and Absolute Configuration

Sparteine is a tetracyclic bis-quinolizidine alkaloid. The naturally occurring and most commonly available form is (-)-sparteine. The sulfate salt, (-)-sparteine sulfate pentahydrate, is often used due to its crystalline nature and stability.

The absolute configuration of (-)-sparteine has been determined, and its IUPAC name is (1R,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane[1]. The molecule possesses a rigid cage-like structure.

Crystal Structure and Conformational Analysis

X-ray crystallography of (-)-sparteine sulfate pentahydrate reveals a detailed three-dimensional structure. In the crystalline state, the asymmetric unit contains the diprotonated (-)-sparteine cation, a sulfate anion, and five water molecules[2].

The conformation of the four rings is a key stereochemical feature:

-

Rings A, B, and D adopt stable chair conformations[2].

-

Ring C exists in a boat conformation[2].

-

The junctions between rings A/B and C/D both have a trans configuration[2].

This specific conformation is crucial for its function as a chiral ligand, as it dictates the spatial orientation of the nitrogen lone pairs and the overall shape of the molecule.

The following table summarizes key geometric parameters obtained from the X-ray analysis of a related copper(II) sulfate complex of sparteine, which provides insight into the ligand's structure upon coordination.

| Parameter | Value | Reference |

| N-Cu Bond Length 1 | 1.842 Å | |

| N-Cu Bond Length 2 | 1.856 Å | |

| Cu-O Bond Length 1 | 1.848 Å | |

| Cu-O Bond Length 2 | 1.840 Å | |

| N-N Distance | 2.772 Å |

Stereoisomers of Sparteine

Sparteine can exist as several stereoisomers, including enantiomers and diastereomers. Understanding the relationships between these isomers is fundamental to its stereochemistry.

-

Diastereomers : Diastereomers of sparteine have different spatial arrangements at one or more, but not all, of the chiral centers. Examples include α-sparteine and β-sparteine. These isomers have distinct physical and spectroscopic properties. For instance, α-isosparteine exists solely in an all-chair conformation. In contrast, β-sparteine exhibits conformational flexibility in solution, interconverting between two enantiomeric C1 forms at room temperature, which results in a time-averaged C2 symmetry observed in NMR spectra.

Caption: Relationship between sparteine stereoisomers.

Experimental Protocols for Stereochemical Determination

The stereochemistry of this compound and its derivatives is elucidated through a combination of crystallographic and spectroscopic techniques.

This is the definitive method for determining the solid-state structure and absolute stereochemistry.

Experimental Workflow:

Caption: Workflow for X-ray crystallographic analysis.

Detailed Protocol Steps:

-

Crystal Growth : Single crystals of (-)-sparteine sulfate are grown from a suitable solvent system, such as a methanol/chloroform mixture.

-

Data Collection : A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected using a specific radiation source (e.g., Cu Kα, λ = 1.54178 Å). Frames are collected with defined scan widths and exposure times.

-

Data Processing : The collected reflections are integrated using software like the Bruker SAINT package. Systematic absences and intensity statistics are analyzed to determine the space group (e.g., monoclinic P21).

-

Structure Solution and Refinement : The crystal structure is solved and refined to yield the final atomic coordinates, bond lengths, angles, and thermal parameters.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for determining the structure and conformation in solution.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the connectivity and chemical environment of atoms. For sparteine, variable-temperature NMR is crucial for studying conformational dynamics, such as the interconversion of β-sparteine conformers. The chemical shifts are sensitive to the conformation of the quinolizidine rings.

4.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and purity assessment of sparteine. The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum serve as a fingerprint for the molecule. The obtained spectrum can be compared to a reference library, such as the NIST spectrum library, for confirmation.

4.2.3 Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

These techniques are particularly useful for studying sparteine in complexes with metal ions.

-

IR Spectroscopy : Provides information on the vibrational modes of the molecule and how they are affected by protonation or coordination to a metal center.

-

UV-Vis Spectroscopy : In complexes, ligand-to-metal charge transfer bands and d-d transitions can be observed, which give insight into the coordination geometry. For example, in a copper(II) sulfate complex, d-d transitions around 660-770 nm are indicative of a distorted tetrahedral geometry.

Conclusion

The stereochemistry of this compound is well-defined, characterized by a rigid tetracyclic structure with specific ring conformations and a defined absolute configuration. This detailed structural understanding, derived primarily from X-ray crystallography and supported by spectroscopic methods, is essential for its rational application in asymmetric catalysis and for the design of new derivatives with potential therapeutic applications. The availability of detailed experimental protocols allows for the continued investigation and quality control of this important chiral molecule.

References

An In-depth Technical Guide to the Structure and Stability of Sparteine Sulfate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known structural and stability characteristics of sparteine sulfate pentahydrate. While detailed experimental data on this specific molecule is limited in publicly accessible literature, this document outlines the foundational knowledge and the requisite experimental protocols for its thorough characterization.

Core Molecular and Physical Properties

This compound pentahydrate is the pentahydrate salt of sparteine, a quinolizidine alkaloid. It is a white, crystalline solid.[1] Key identifying information is summarized in Table 1.

| Property | Value |

| Chemical Name | (-)-Sparteine sulfate pentahydrate |

| CAS Number | 6160-12-9 |

| Molecular Formula | C₁₅H₂₆N₂·H₂SO₄·5H₂O |

| Molecular Weight | 422.54 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water and ethanol; practically insoluble in chloroform and ether. |

| Melting Point | Decomposes at 136°C; loses water of crystallization at 100°C, turning brown. |

Crystallographic Structure

A crystal structure for what is believed to be a related sparteine compound has been deposited in the Cambridge Structural Database (CSD) with the deposition number CCDC 2244276. However, the detailed crystallographic data from this specific entry is not publicly available in scientific literature, precluding a full summary of its unit cell parameters, bond lengths, and angles.

For researchers undertaking the crystallographic analysis of this compound pentahydrate, the following parameters (Table 2) would be determined through Single-Crystal X-ray Diffraction.

Table 2: Crystallographic Data Template for this compound Pentahydrate

| Parameter | Value (To be determined) |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Calculated Density (g/cm³) | - |

| R-factor (%) | - |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound pentahydrate suitable for diffraction. A common method is slow evaporation of a saturated aqueous or ethanolic solution.

-

Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson synthesis and refine the atomic positions and displacement parameters to achieve a final, accurate structural model.

Stability Profile

This compound pentahydrate is generally stable under normal storage conditions. However, it is susceptible to degradation under stress conditions such as heat and in the presence of strong oxidizing agents. The free base form of sparteine is known to deteriorate gradually, while the sulfate salt offers enhanced stability for handling and storage.

Table 3: Summary of Known Stability Information

| Condition | Observation |

| Normal Storage | Stable under cool, dry, and well-ventilated conditions. |

| Elevated Temperature | Loses water of crystallization at 100°C and decomposes at 136°C. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong alkalis. |

| Hazardous Decomposition | Under fire conditions, may produce toxic fumes of nitrogen oxides, carbon monoxide, and sulfur oxides. |

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical compound like this compound pentahydrate.

Caption: Experimental workflow for stability testing.

Factors Influencing Stability

The stability of this compound pentahydrate is influenced by several interconnected factors.

Caption: Factors affecting stability.

Detailed Experimental Protocols for Stability Studies

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

-

Acid Hydrolysis:

-

Dissolve this compound pentahydrate in 0.1 M hydrochloric acid to a concentration of 1 mg/mL.

-

Incubate the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in 0.1 M sodium hydroxide to a concentration of 1 mg/mL.

-

Incubate at 60°C for 24 hours.

-

Withdraw samples, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Withdraw samples and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Expose the solid powder to a dry heat of 100°C in a calibrated oven for 48 hours.

-

Dissolve the heat-stressed solid in the mobile phase for analysis.

-

-

Photostability:

-

Expose the solid powder and a 1 mg/mL aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be stored under the same conditions but protected from light.

-

Analyze the samples by HPLC.

-

Stability-Indicating HPLC Method Development and Validation

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

-

Method Development:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to resolve the parent drug from its degradation products.

-

Detection: UV detection at a wavelength where sparteine exhibits significant absorbance (to be determined by UV-Vis spectrophotometry).

-

Optimization: The mobile phase composition, gradient, flow rate, and column temperature are optimized to achieve baseline separation of all degradation peaks from the main sparteine peak.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Analyze samples from the forced degradation studies to demonstrate that the method can resolve the main peak from all degradation products and any potential excipients. Peak purity analysis using a photodiode array (PDA) detector is essential.

-

Linearity: Analyze a series of solutions with known concentrations of this compound pentahydrate to establish a linear relationship between concentration and peak area.

-

Accuracy: Determine the recovery of a known amount of the analyte spiked into a placebo mixture.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision) by analyzing multiple preparations of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

-

Conclusion

References

The Biological Activities of Sparteine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparteine sulfate, a quinolizidine alkaloid, has a rich history of pharmacological investigation. Primarily known for its cardiac and uterine effects, its biological activity profile extends to the central nervous system. This technical guide provides an in-depth overview of the multifaceted biological activities of this compound, with a focus on its molecular mechanisms, quantitative pharmacological data, and the experimental protocols used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential and toxicological profile of this compound.

Introduction

Sparteine is a natural alkaloid found in various plants of the Lupinus and Cytisus genera.[1] Its sulfate salt has been historically used as an antiarrhythmic and oxytocic agent. Belonging to the Class Ia antiarrhythmic drugs, its primary mechanism of action involves the blockade of voltage-gated sodium channels. However, its pharmacological profile is broader, encompassing interactions with nicotinic and muscarinic acetylcholine receptors, which contribute to its complex effects on the cardiovascular, nervous, and reproductive systems. This guide will systematically explore these biological activities, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Cardiovascular Effects: Antiarrhythmic Activity

This compound's most well-characterized biological activity is its effect on the cardiovascular system, where it acts as a Class Ia antiarrhythmic agent.[2]

Mechanism of Action: Sodium Channel Blockade

The primary antiarrhythmic effect of this compound is attributed to its ability to block voltage-gated sodium channels (Nav) in cardiac myocytes.[2] By binding to the open state of the channel, it reduces the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the rate of depolarization, a prolongation of the action potential duration, and an increase in the effective refractory period of cardiac tissue. These actions collectively suppress ectopic pacemaker activity and slow conduction, thereby terminating re-entrant arrhythmias.

dot

Quantitative Data: Efficacy and Potency

The following table summarizes the quantitative data available for the antiarrhythmic activity of this compound.

| Parameter | Value | Species | Tissue/Cell Type | Reference |

| EC50 (Na+ current reduction) | 110 µM | Rat | Cardiac Myocytes |

Experimental Protocol: Whole-Cell Patch-Clamp

The electrophysiological effects of this compound on cardiac sodium channels are typically investigated using the whole-cell patch-clamp technique.

Objective: To measure the effect of this compound on the amplitude and kinetics of voltage-gated sodium currents in isolated cardiac myocytes.

Methodology:

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from the hearts of adult rats.

-

Electrode Preparation: Borosilicate glass microelectrodes with a resistance of 1-3 MΩ are filled with an internal solution containing (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.

-

Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total membrane currents.

-

Voltage-Clamp Protocol: Cells are held at a holding potential of -100 mV. Sodium currents are elicited by depolarizing voltage steps to various test potentials (e.g., from -80 to +60 mV in 10 mV increments).

-

Drug Application: this compound is applied to the external solution at various concentrations. The effect on the peak sodium current amplitude is measured to determine the concentration-response relationship and calculate the EC50 value.

Effects on the Central Nervous System: Anticonvulsant Activity

This compound has demonstrated anticonvulsant properties in various preclinical models.

Mechanism of Action: Modulation of Muscarinic Receptors

The anticonvulsant effect of sparteine is not fully elucidated but is thought to involve the modulation of muscarinic acetylcholine receptors (mAChRs). Studies suggest that sparteine may act as an agonist at M2 and M4 subtypes of mAChRs. Activation of these Gi-coupled receptors can lead to a decrease in neuronal excitability through mechanisms such as the inhibition of adenylyl cyclase and modulation of ion channel activity, ultimately contributing to the suppression of seizure activity.

dot

References

Sparteine Sulfate as a Sodium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sparteine sulfate, a quinolizidine alkaloid, is recognized for its activity as a sodium channel blocker, classifying it as a Class Ia antiarrhythmic agent.[1][2] This technical guide provides a comprehensive overview of the core mechanisms, available quantitative data, and detailed experimental protocols relevant to the characterization of this compound's interaction with voltage-gated sodium channels. The primary mechanism of action involves the inhibition of sodium influx during the depolarization phase of the cardiac action potential, leading to stabilization of the cardiac membrane and a reduction in excitability.[3] While specific quantitative data for sparteine's effects on various sodium channel isoforms remain limited in publicly available literature, this guide furnishes detailed methodologies for the electrophysiological assessment of sodium channel blockers, enabling researchers to conduct further investigations.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the blockade of voltage-gated sodium channels.[1][3] This action is the basis for its classification as a Class Ia antiarrhythmic drug. The binding of this compound to the sodium channel protein inhibits the influx of sodium ions into the cell during phase 0 of the action potential. This leads to a decreased rate and magnitude of depolarization, which in turn slows the conduction velocity in non-nodal cardiac tissues such as the atria, ventricles, and Purkinje fibers. By depressing abnormal conduction, this compound can interrupt re-entry circuits that are often the cause of tachycardias.

The interaction of sparteine with sodium channels is state-dependent, meaning its binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated). As a Class Ia antiarrhythmic, sparteine is expected to exhibit a preference for the open and/or inactivated states of the sodium channel. This state-dependent binding contributes to its use-dependent effect, where the degree of block increases with a higher frequency of channel activation, such as during a rapid heart rate.

Quantitative Data

The available quantitative data on the potency of this compound as a sodium channel blocker is limited. The most specific data comes from a study on rat cardiac myocytes.

| Parameter | Value | Cell Type | Species | Notes |

| EC50 (Na+ Current Reduction) | 110 µM | Cardiac Myocytes | Rat | Concentration-dependent reduction in sodium current. |

| Inactivation Shift | -8 mV | Cardiac Myocytes | Rat | Hyperpolarizing shift in the voltage-dependence of Na+ channel inactivation. No significant change in channel activation was observed. |

Table 1: Electrophysiological Effects of Sparteine on Cardiac Sodium Channels.

Further research is required to determine the IC50 values of this compound for specific human sodium channel isoforms (e.g., hNav1.5), its binding affinity (Kd), and its association (on-rate) and dissociation (off-rate) kinetics.

Experimental Protocols

The following protocols describe standard electrophysiological methods used to characterize the interaction of a compound like this compound with voltage-gated sodium channels, particularly the cardiac isoform, Nav1.5. These are generalized protocols based on established methodologies for sodium channel blockers.

Cell Culture and Preparation

For in-vitro analysis, a human embryonic kidney (HEK-293) cell line stably expressing the human cardiac sodium channel, hNav1.5 (encoded by the SCN5A gene), is commonly used. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). For experiments, cells are dissociated using a non-enzymatic cell dissociation solution and plated onto glass coverslips.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for studying the effects of a compound on ion channel function.

4.2.1 Solutions

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels, isolating the sodium current.

4.2.2 Recording Procedure

-

Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a selected cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

Compensate for pipette and whole-cell capacitance and series resistance.

-

Apply voltage-clamp protocols to elicit and measure sodium currents.

Voltage-Clamp Protocols for Characterizing this compound

4.3.1 Tonic Block Assessment

-

Objective: To determine the effect of the compound on the resting state of the channel.

-

Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

-

Apply a brief depolarizing test pulse (e.g., to -20 mV for 20 ms) to elicit a peak sodium current.

-

Apply this compound at various concentrations and repeat the test pulse after a steady-state block is achieved.

-

Construct a dose-response curve by plotting the percentage of current inhibition against the compound concentration to determine the IC50 for tonic block.

-

4.3.2 Use-Dependent Block Assessment

-

Objective: To evaluate the effect of the compound on channels during repetitive stimulation.

-

Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV).

-

Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a specific frequency (e.g., 1 Hz and 5 Hz).

-

Measure the peak current of each pulse in the train.

-

Apply this compound and repeat the pulse train.

-

The degree of use-dependent block is quantified by the progressive reduction in peak current during the pulse train in the presence of the compound.

-

4.3.3 State-Dependent Block (Inactivated State Preference) Assessment

-

Objective: To determine the compound's affinity for the inactivated state of the channel.

-

Protocol:

-

Use a two-pulse protocol. A long conditioning prepulse to various potentials (e.g., from -140 mV to -40 mV for 500 ms) is applied to induce different levels of steady-state inactivation.

-

Immediately following the prepulse, apply a test pulse to a constant potential (e.g., -20 mV) to measure the available sodium current.

-

Plot the normalized peak current from the test pulse against the prepulse potential to generate a steady-state inactivation curve.

-

Apply this compound and repeat the protocol.

-

A leftward shift in the inactivation curve in the presence of the compound indicates a preferential binding to the inactivated state.

-

Visualizations

Logical Workflow for Assessing Sodium Channel Blockade

Workflow for characterizing this compound's sodium channel blocking properties.

Signaling Pathway from Sodium Channel Blockade to Antiarrhythmic Effect

Conceptual pathway from Nav1.5 blockade by sparteine to its antiarrhythmic effect.

Conclusion

This compound is a recognized sodium channel blocker with antiarrhythmic properties. Its mechanism of action is centered on the inhibition of sodium currents, leading to a reduction in cardiac excitability. While quantitative data on its interaction with specific human sodium channel isoforms are sparse, the experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its electrophysiological profile. Further investigation is warranted to fully elucidate the isoform specificity, binding kinetics, and potential downstream signaling effects of this compound, which will be crucial for a comprehensive understanding of its therapeutic potential and for guiding future drug development efforts in the field of antiarrhythmic therapy.

References

sparteine sulfate CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparteine sulfate, the salt form of the naturally occurring quinolizidine alkaloid (-)-sparteine, is a versatile chemical entity with significant applications in both synthetic chemistry and pharmacology. Renowned for its rigid, chiral structure, it serves as a crucial ligand in asymmetric synthesis, facilitating the stereoselective formation of a wide range of chemical compounds. In the realm of pharmacology, this compound is recognized as a class 1a antiarrhythmic agent due to its sodium channel blocking activity and is a well-established probe substrate for phenotyping the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, a key player in drug metabolism. This technical guide provides an in-depth overview of the chemical identifiers, key applications, experimental methodologies, and underlying mechanisms of action of this compound.

Chemical Identifiers and Physicochemical Properties

This compound is commercially available in both anhydrous and pentahydrate forms. The chemical identifiers for both are detailed below.

| Identifier | This compound Anhydrous | This compound Pentahydrate |

| CAS Number | 299-39-8[1][2][3][4][5] | 6160-12-9 |

| Molecular Formula | C₁₅H₂₈N₂O₄S | C₁₅H₃₈N₂O₉S |

| Molecular Weight | 332.46 g/mol | 422.54 g/mol |

| IUPAC Name | (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecane;sulfuric acid | (1R,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecane;sulfuric acid;pentahydrate |

| SMILES | C1CCN2C[C@@H]3C--INVALID-LINK--CN4[C@H]3CCCC4.OS(=O)(=O)O | C1CCN2C[C@H]3C--INVALID-LINK--CN4[C@H]3CCCC4.O.O.O.O.O.OS(=O)(=O)O |

| InChI | InChI=1S/C15H26N2.H2O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4/h12-15H,1-11H2;(H2,1,2,3,4)/t12-,13-,14-,15+;/m0./s1 | InChI=1S/C15H26N2.H2O4S.5H2O/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4;;;;;/h12-15H,1-11H2;(H2,1,2,3,4);5*1H2/t12-,13-,14-,15+;;;;;;/m1....../s1 |

| PubChem CID | 23616742 | 72325 |

Applications in Asymmetric Synthesis

(-)-Sparteine, and by extension its stable sulfate salt, is a highly valued chiral ligand in asymmetric synthesis. Its rigid C2-symmetric bis-quinolizidine structure creates a well-defined chiral environment around a metal center, enabling high stereocontrol in a variety of chemical transformations.

Enantioselective Lithiation-Substitution Reactions

A prominent application of (-)-sparteine is in the enantioselective deprotonation of prochiral substrates using organolithium bases, followed by quenching with an electrophile. The chiral sparteine-organolithium complex selectively removes one of two enantiotopic protons, leading to the formation of a configurationally stable chiral organolithium intermediate. Subsequent reaction with an electrophile yields a highly enantioenriched product.

Experimental Workflow: Asymmetric Lithiation of N-Boc-pyrrolidine

Quantitative Data from Sparteine-Mediated Asymmetric Reactions

The efficacy of (-)-sparteine as a chiral ligand is demonstrated by the high yields and enantiomeric excesses achieved in various reactions.

| Substrate | Electrophile | Product | Yield (%) | ee (%) |

| N-Boc-N-(p-methoxyphenyl)benzylamine | D₂O | (R)-N-Boc-N-(p-methoxyphenyl)-α-deuteriobenzylamine | 95 | 96 |

| N-Boc-pyrrolidine | (CH₃)₃SiCl | (R)-N-Boc-2-(trimethylsilyl)pyrrolidine | 85 | 96 |

| O-alkyl carbamate | Bu₃SnCl | Chiral α-stannyl carbamate | 72 | >97 |

Pharmacological Applications

This compound exhibits significant pharmacological activity, primarily as a sodium channel blocker and as a metabolic probe for CYP2D6.

Sodium Channel Blockade and Antiarrhythmic Effects

Sparteine is classified as a class 1a antiarrhythmic agent. Its therapeutic effect stems from its ability to block voltage-gated sodium channels in cardiomyocytes. By binding to the open and/or inactivated states of the sodium channel, sparteine prolongs the refractory period and slows the conduction of the action potential, thereby suppressing arrhythmias.

Signaling Pathway: Voltage-Gated Sodium Channel Modulation

CYP2D6 Phenotyping

Sparteine is extensively metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme. Due to the high genetic polymorphism of the CYP2D6 gene, individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers. The rate at which an individual metabolizes a dose of sparteine, often measured as the metabolic ratio of sparteine to its dehydro-metabolites in urine, serves as a reliable in vivo indicator of their CYP2D6 phenotype. This is crucial for personalized medicine, as the efficacy and toxicity of many clinically used drugs are dependent on CYP2D6 activity.

Experimental Protocols

General Protocol for CYP2D6 Inhibition Assay

This protocol outlines a general in vitro method to assess the inhibitory potential of a test compound on CYP2D6 activity using sparteine as the probe substrate.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and a known CYP2D6 inhibitor (e.g., quinidine) in a suitable solvent (e.g., DMSO, methanol).

-

Prepare a stock solution of this compound in water or buffer.

-

Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Thaw human liver microsomes (HLM) or recombinant human CYP2D6 supersomes on ice.

-

-

Incubation:

-

In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound at various concentrations (or the positive control inhibitor), and the microsomal protein.

-

Pre-incubate the mixture for a short period at 37°C.

-

Initiate the metabolic reaction by adding the sparteine substrate and the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

-